1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane is a complex organic compound with a unique structure that includes chlorine, oxygen, nitrogen, and phosphorus atoms
Preparation Methods
The synthesis of 1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism by which 1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-4,10-dioxo-3,7,11-trioxa-9-aza-4-phosphoniatridecane can be compared with similar compounds such as:
Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl): This compound has a similar structure but differs in its specific functional groups and overall molecular arrangement.
7,7,9 (or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: Another compound with a complex structure, used in different applications.
The uniqueness of this compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62779-39-9 |
---|---|
Molecular Formula |
C8H16ClNO5P+ |
Molecular Weight |
272.64 g/mol |
IUPAC Name |
2-chloroethoxy-[2-[(ethoxycarbonylamino)methoxy]ethyl]-oxophosphanium |
InChI |
InChI=1S/C8H15ClNO5P/c1-2-14-8(11)10-7-13-5-6-16(12)15-4-3-9/h2-7H2,1H3/p+1 |
InChI Key |
XRVPYLLGEZCZQP-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)NCOCC[P+](=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.